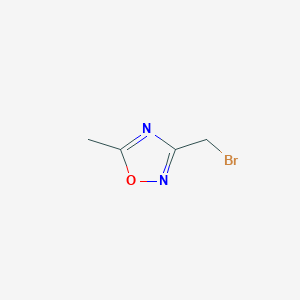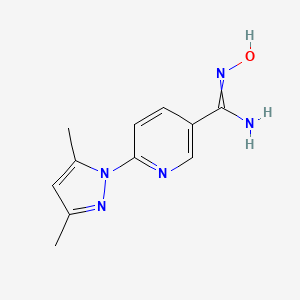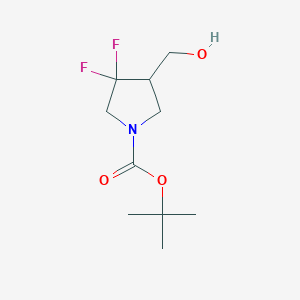
2-(メトキシメチル)ピペラジン-1-カルボン酸tert-ブチル
概要
説明
Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its versatile chemical properties.
科学的研究の応用
Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of agrochemicals and other bioactive substances.
作用機序
Mode of Action
It’s known that piperazine derivatives can undergo buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Piperazine derivatives are known to be involved in the synthesis of many bioactive molecules and drug substances . Therefore, it’s plausible that this compound could affect multiple biochemical pathways.
Result of Action
Given its potential involvement in the synthesis of bioactive molecules and drug substances , it’s plausible that the compound could have significant effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.
Cellular Effects
Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate has various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, it can affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate involves several key processes. At the molecular level, it can bind to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. For example, in rodent models, high doses of Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate have been associated with hepatotoxicity and nephrotoxicity . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate with cofactors such as NADPH is also crucial for its metabolism.
Transport and Distribution
The transport and distribution of Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters (OCTs) and distributed within tissues based on its affinity for certain binding proteins . The localization and accumulation of Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate in specific tissues can influence its biological activity and effects.
Subcellular Localization
The subcellular localization of Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate is an important factor that affects its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate within the cell can determine its specific biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the methoxymethyl group. One common method is the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with methoxymethyl chloride in the presence of a base such as sodium hydride to yield the final product .
Industrial Production Methods
Industrial production of tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.
類似化合物との比較
Similar Compounds
Tert-butyl piperazine-1-carboxylate: Similar in structure but lacks the methoxymethyl group.
Tert-butyl 2-methylpiperazine-1-carboxylate: Contains a methyl group instead of a methoxymethyl group.
Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: Contains an amino group and a methylphenyl group.
Uniqueness
Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate is unique due to the presence of the methoxymethyl group, which can enhance its chemical reactivity and binding affinity to molecular targets. This makes it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals .
特性
IUPAC Name |
tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOJNXXZXCRBCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B1374931.png)
![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)
![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)


![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)

![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)

![4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1374944.png)



![tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1374952.png)
